Hydrophobicity (XLogP3) vs. J Acid and Gamma Acid
2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- exhibits a significantly higher computed lipophilicity (XLogP3 = 1.4) compared to the industrially prevalent J acid (2-amino-5-naphthol-7-sulfonic acid, XLogP3 = -0.9) and Gamma acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid, XLogP3 = -0.9) [1][2]. This difference of 2.3 log units corresponds to a theoretical ~200-fold greater partitioning into organic phases, which is known to enhance affinity for hydrophobic synthetic fibers (e.g., polyester, polyamide) during dyeing and to improve the fastness properties of the resultant azo dyes [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | J acid (CAS 87-02-5): XLogP3 = -0.9; Gamma acid (CAS 90-51-7): XLogP3 = -0.9 |
| Quantified Difference | ΔXLogP3 = +2.3 vs. J acid and Gamma acid |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
The substantially higher XLogP3 value indicates that dyes synthesized from this intermediate will inherently possess greater substantivity for hydrophobic fibers and potentially superior wash fastness, providing a rational basis for selecting this compound over more hydrophilic isomers when targeting synthetic textile applications.
- [1] PubChem. (2025). 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- (CID 94124): Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Gamma Acid (CID 7022): Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
- [3] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, pp. 35–38. View Source
